REACTION_CXSMILES
|
ClC1N=C(O[C@@H]([C@H]2CNC(=O)C2)C)C2N(C)C=NC=2C=1.C[N:22]1[C:27]2[CH:28]=[C:29](B3OC(C)(C)C(C)(C)O3)[CH:30]=[CH:31][C:26]=2[C:25](C)(C)[O:24][C:23]1=[O:43]>>[NH:22]1[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][C:26]=2[CH2:25][O:24][C:23]1=[O:43]
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Name
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(R)-4-((R)-1-((6-chloro-3-methyl-3H-imidazo[4,5-c]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(=N1)O[C@H](C)[C@@H]1CC(NC1)=O)N(C=N2)C
|
Name
|
|
Quantity
|
67 mg
|
Type
|
reactant
|
Smiles
|
CN1C(OC(C2=C1C=C(C=C2)B2OC(C(O2)(C)C)(C)C)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
N1C(OCC2=C1C=CC=C2)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |